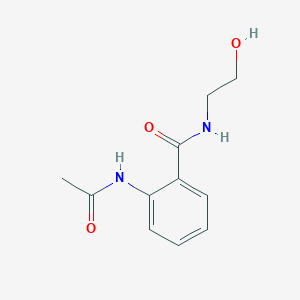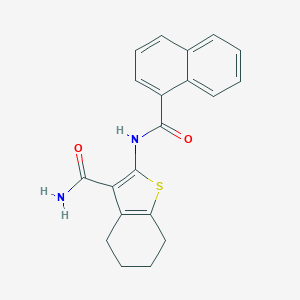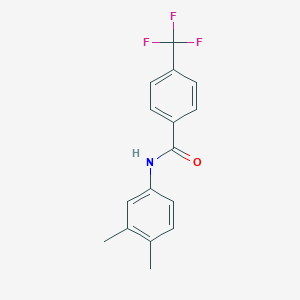
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.33 g/mol.
作用機序
The mechanism of action of DMTF is not fully understood, but it is believed to involve the inhibition of the Bcl-2 protein, which is involved in the regulation of cell death. DMTF has been shown to bind to the BH3 domain of the Bcl-2 protein, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DMTF has been shown to have significant biochemical and physiological effects in vitro. Studies have shown that DMTF can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTF has also been shown to induce apoptosis in cancer cells and to inhibit the formation of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
DMTF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle and use in experiments. However, DMTF has some limitations, including its low solubility in water, which makes it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the study of DMTF. One area of research is the development of new synthetic methods for the production of DMTF. Another area of research is the investigation of the mechanism of action of DMTF, which could lead to the development of new drugs for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of DMTF could lead to the development of new drug delivery systems for cancer treatment.
合成法
The synthesis of DMTF involves the reaction between 3,4-dimethylphenylamine and 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain pure DMTF.
科学的研究の応用
DMTF has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicinal chemistry, where DMTF has been shown to possess significant anticancer properties. Studies have shown that DMTF can induce apoptosis in cancer cells by inhibiting the activity of the protein Bcl-2, which is involved in the regulation of cell death.
特性
製品名 |
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-3-8-14(9-11(10)2)20-15(21)12-4-6-13(7-5-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChIキー |
HFYSAYBKENAASR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



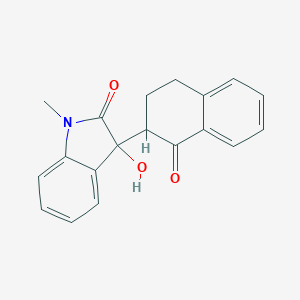
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
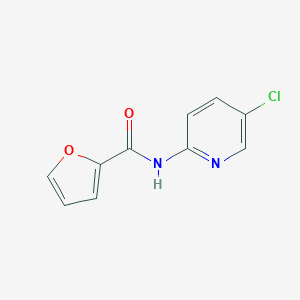
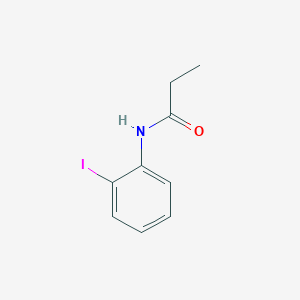
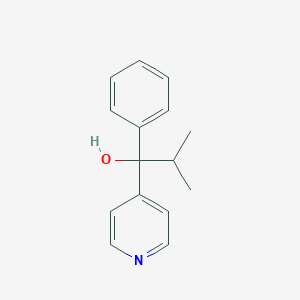
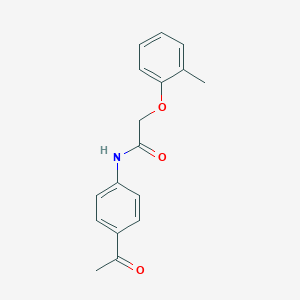
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
